molecular formula C27H27ClN4O5 B560252 TC Ntr1 17

TC Ntr1 17

Cat. No.: B560252
M. Wt: 523.0 g/mol
InChI Key: ZQUSYVORYNBGLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TC NTR1 17: is a selective non-peptide partial agonist for the neurotensin receptor 1 (NTS 1). It is known for its high selectivity and efficacy in binding to NTS 1, making it a valuable tool in neurotensin receptor research. The compound has a molecular weight of 522.98 and a chemical formula of C27H27ClN4O5 .

Scientific Research Applications

TC NTR1 17 is widely used in scientific research due to its selective binding to neurotensin receptor 1. Its applications include:

    Neuroscience Research: Studying the role of neurotensin in the central nervous system, including its effects on neurotransmission and neuroprotection.

    Pharmacology: Investigating the therapeutic potential of neurotensin receptor agonists in treating conditions like schizophrenia, pain, and cancer.

    Drug Development: Serving as a lead compound for the development of new drugs targeting neurotensin receptors.

Safety and Hazards

While specific safety and hazards related to TC Ntr1 17 are not mentioned in the available resources, general safety measures for handling chemicals should be followed. This includes ensuring adequate ventilation, using safety goggles with side-shields, wearing protective gloves and impervious clothing, and using a suitable respirator .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TC NTR1 17 involves multiple steps, starting with the preparation of the core structure, which includes a quinoline and pyrazole moiety. The key steps typically involve:

    Formation of the Quinoline Core: This is achieved through a Friedländer synthesis, where an aniline derivative reacts with a ketone in the presence of a base.

    Pyrazole Formation: The pyrazole ring is formed by reacting a hydrazine derivative with a diketone.

    Coupling Reactions: The quinoline and pyrazole cores are then coupled using a suitable coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Final Modifications:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and scalability, with stringent quality control measures to maintain the purity of the compound.

Chemical Reactions Analysis

Types of Reactions

TC NTR1 17 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, which can reduce the quinoline ring to tetrahydroquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Halogenated or nitrated derivatives of this compound.

Comparison with Similar Compounds

Similar Compounds

    SR 48692: A non-peptide antagonist of neurotensin receptor 1.

    JMV 449: A peptide agonist of neurotensin receptor 1.

    NT69L: A non-peptide agonist with high affinity for neurotensin receptor 1.

Uniqueness

TC NTR1 17 is unique due to its high selectivity for neurotensin receptor 1 over other receptors like neurotensin receptor 2 and GPR35. This selectivity makes it a valuable tool for studying the specific functions of neurotensin receptor 1 without off-target effects. Additionally, its partial agonist activity allows for controlled activation of the receptor, providing insights into the receptor’s role in various physiological and pathological processes .

If you have any more questions or need further details, feel free to ask!

Properties

IUPAC Name

2-[[1-(7-chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)pyrazole-3-carbonyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27ClN4O5/c1-15(2)12-20(27(34)35)30-26(33)19-14-22(25-23(36-3)6-5-7-24(25)37-4)32(31-19)21-10-11-29-18-13-16(28)8-9-17(18)21/h5-11,13-15,20H,12H2,1-4H3,(H,30,33)(H,34,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQUSYVORYNBGLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C1=NN(C(=C1)C2=C(C=CC=C2OC)OC)C3=C4C=CC(=CC4=NC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27ClN4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.